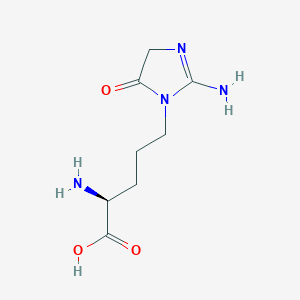
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline, also known by its IUPAC name (2S)-2-amino-5-(2-amino-5-oxo-4H-imidazol-1-yl)pentanoic acid, is a compound with the molecular formula C8H14N4O3 and a molecular weight of 214.225. This compound is primarily used for research purposes and has shown potential in various scientific fields, including cancer research, neurodegenerative diseases, and diabetes management.
准备方法
The synthesis of 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline involves the formation of an imidazoline ring system. The synthetic routes typically include the reaction of appropriate amino acids with imidazolinone derivatives under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
化学反应分析
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the imidazoline ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol.
科学研究应用
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline has several scientific research applications:
Cancer Research: Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-tumor agent.
Neurodegenerative Diseases: Research suggests that it may have neuroprotective effects by reducing oxidative stress and neuronal cell death, which are common in diseases like Alzheimer’s and Parkinson’s.
Diabetes Management: Some studies indicate that the compound can improve insulin sensitivity and glucose metabolism, offering potential benefits for diabetes treatment.
作用机制
The mechanism of action of 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress pathways, influencing apoptosis-related proteins, and interacting with insulin signaling pathways . These interactions help in reducing cell proliferation in cancer, protecting neurons in neurodegenerative diseases, and improving glucose metabolism in diabetes .
相似化合物的比较
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline can be compared with other imidazoline derivatives, such as:
5-Oxoimidazoline: Known for its antibacterial properties.
Imidazolinone: Used in various pharmacological applications due to its unique structural features.
Oxazolone: Exhibits a wide range of biological activities, including anti-inflammatory and analgesic effects. The uniqueness of this compound lies in its specific applications in cancer, neurodegenerative diseases, and diabetes, which are not as prominently observed in other similar compounds.
属性
IUPAC Name |
(2S)-2-amino-5-(2-amino-5-oxo-4H-imidazol-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-12-6(13)4-11-8(12)10/h5H,1-4,9H2,(H2,10,11)(H,14,15)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDPRHNYCUZNK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=N1)N)CCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
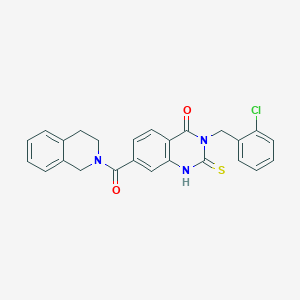
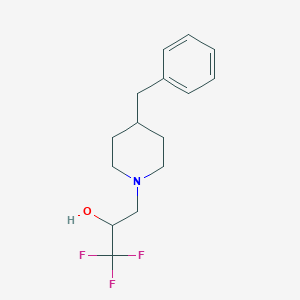
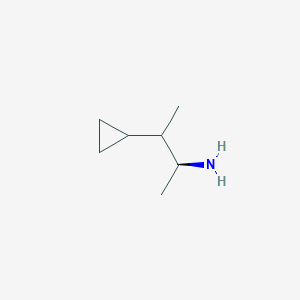
![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)
![N-(2,4-difluorophenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2807884.png)
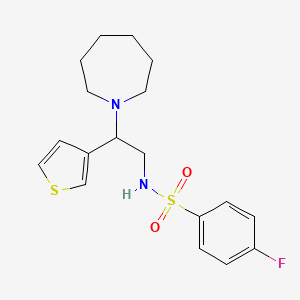
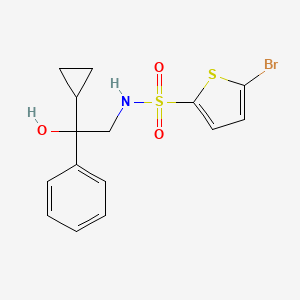
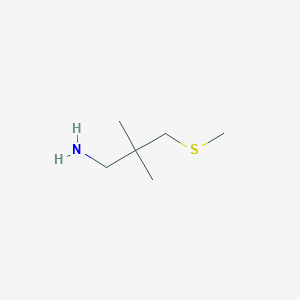
![1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2807894.png)
![4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one](/img/structure/B2807895.png)
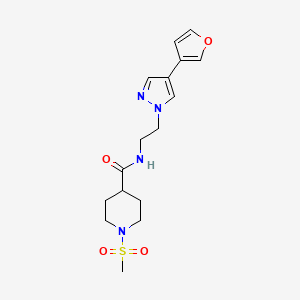
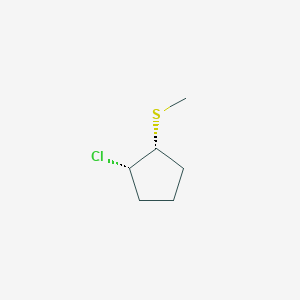
![N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2807898.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2807901.png)
